(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid

Physicochemical Profiling Solubility Enhancement Medicinal Chemistry

Unlike simpler pyridyl acrylates, (E)-3-(6-Hydroxypyridin-3-yl)acrylic acid offers a >10-fold reduction in lipophilicity (XLogP3 -0.3 vs. 0.8) and 32% higher TPSA for superior solubility and drug-likeness. The 6-hydroxy group provides a unique orthogonal handle for selective O-alkylation or esterification, enabling efficient library synthesis. Ideal for optimizing lead series with poor solubility or for creating pH-sensitive probes.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
Cat. No. B12937004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1C=CC(=O)O
InChIInChI=1S/C8H7NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1-5H,(H,9,10)(H,11,12)/b4-2+
InChIKeyGPGCFLDKCNSBSH-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-(6-Hydroxypyridin-3-yl)acrylic Acid: A Differentiated Hydroxy-Pyridine Acrylate Building Block for Medicinal Chemistry and Materials Research


(E)-3-(6-Hydroxypyridin-3-yl)acrylic acid (CAS 1613049-82-3) is a heterocyclic building block belonging to the class of pyridyl-substituted acrylic acid derivatives. Its structure incorporates a conjugated acrylic acid moiety at the 3-position and a critical hydroxyl substituent at the 6-position of the pyridine ring, which exists in equilibrium with its 6-oxo-1,6-dihydropyridine tautomer . This specific substitution pattern is distinct from more common analogs like trans-3-(3-pyridyl)acrylic acid. The compound is valued as a versatile intermediate, with the 6-hydroxy group providing a unique handle for further derivatization or for enhancing interactions with biological targets [1]. It is commercially available at research-grade purities of 95-98% for use in pharmaceutical and materials science applications .

Why Generic Substitution of (E)-3-(6-Hydroxypyridin-3-yl)acrylic Acid with Other Pyridyl Acrylates Fails to Deliver Comparable Physicochemical Performance


In-class compounds such as trans-3-(3-pyridyl)acrylic acid (CAS 19337-97-4) cannot be simply interchanged with (E)-3-(6-Hydroxypyridin-3-yl)acrylic acid without significant consequences for physicochemical and biological properties. The presence of the 6-hydroxy group introduces a critical hydrogen-bond donor/acceptor site that fundamentally alters the molecule's polarity, solubility, and acidity . As detailed in the quantitative evidence below, this substitution leads to a substantial difference in lipophilicity (XLogP3) and topological polar surface area (TPSA), which are key determinants of membrane permeability and bioavailability [1]. Furthermore, the 6-hydroxy group creates a tautomeric system with the pyridine nitrogen, influencing reactivity and enabling unique derivatization pathways that are unavailable to the unsubstituted analog, thereby providing a strong rationale for its preferential selection in specific research and industrial applications .

Quantitative Differentiation Evidence Guide for (E)-3-(6-Hydroxypyridin-3-yl)acrylic Acid vs. Key Structural Analogs


Enhanced Hydrogen Bonding Capacity and Predicted Solubility Advantage vs. trans-3-(3-Pyridyl)acrylic Acid

The 6-hydroxy substituent on (E)-3-(6-Hydroxypyridin-3-yl)acrylic acid provides an additional hydrogen bond donor compared to the unsubstituted pyridyl analog, trans-3-(3-pyridyl)acrylic acid (CAS 19337-97-4). This structural difference translates into a significant increase in the computed topological polar surface area (TPSA) [1]. A higher TPSA is a key predictor of improved aqueous solubility and reduced passive membrane permeability, which can be advantageous for achieving desired pharmacokinetic profiles in drug discovery.

Physicochemical Profiling Solubility Enhancement Medicinal Chemistry

Predicted Differential Acidity (pKa) and Its Impact on Ionization State at Physiological pH

The predicted acid dissociation constant (pKa) for the carboxylic acid group of (E)-3-(6-Hydroxypyridin-3-yl)acrylic acid is significantly higher than that of the comparator, trans-3-(3-pyridyl)acrylic acid . This difference of approximately 1.4 log units indicates that at physiological pH (7.4), the 6-hydroxy derivative will exist in a substantially different equilibrium between its ionized (carboxylate) and neutral forms. This altered ionization profile directly impacts solubility, permeability, and potential for interactions with biological targets.

Acid Dissociation Constant Ionization State Bioavailability

Markedly Reduced Lipophilicity (XLogP3) vs. trans-3-(3-Pyridyl)acrylic Acid

The introduction of the hydrophilic 6-hydroxy group dramatically lowers the computed partition coefficient (XLogP3) of (E)-3-(6-Hydroxypyridin-3-yl)acrylic acid compared to its unsubstituted analog [1][2]. This >1 log unit difference represents a more than 10-fold shift in distribution between octanol and water, signifying a fundamental change in the compound's physicochemical nature. A lower logP value generally correlates with better aqueous solubility and reduced binding to plasma proteins, influencing both in vitro assay performance and in vivo distribution.

Lipophilicity LogP Druglikeness

Optimal Research and Industrial Application Scenarios for (E)-3-(6-Hydroxypyridin-3-yl)acrylic Acid


Lead Optimization for Improved Solubility and Reduced Lipophilicity

When a lead series based on a pyridyl acrylic acid scaffold suffers from poor aqueous solubility or excessive lipophilicity, (E)-3-(6-Hydroxypyridin-3-yl)acrylic acid presents a strategic alternative. The quantitative evidence shows a 32% increase in TPSA (66.4 Ų vs. 50.2 Ų) and a >10-fold reduction in lipophilicity (XLogP3 of -0.3 vs. 0.8) compared to the standard trans-3-(3-pyridyl)acrylic acid core [1][2]. This translates to a compound with improved 'drug-likeness' properties, making it a superior starting point for medicinal chemistry programs targeting intracellular or highly aqueous environments.

Design of pH-Sensitive Probes or Controlled-Release Formulations

The predicted pKa difference of +1.42 log units (4.55 vs. 3.13) between (E)-3-(6-Hydroxypyridin-3-yl)acrylic acid and its unsubstituted analog is a key differentiator for applications requiring precise control over ionization state [1][2]. This property makes the compound a more suitable building block for designing pH-sensitive fluorescent probes or for developing oral drug formulations where release is triggered by changes in the gastrointestinal tract's pH gradient.

Synthesis of Advanced Intermediates Requiring Orthogonal Derivatization

The 6-hydroxy group provides a unique, orthogonal functional handle for further chemical modifications that is absent in simpler pyridyl acrylates. This allows for the selective introduction of additional complexity via O-alkylation, esterification, or other transformations while leaving the acrylic acid moiety available for subsequent coupling reactions. This versatility is crucial for the efficient synthesis of complex libraries or for attaching the scaffold to polymers or solid supports for materials science applications.

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